Thiirane, ethenyl-
Description
Properties
CAS No. |
5954-75-6 |
|---|---|
Molecular Formula |
C4H6S |
Molecular Weight |
86.16 g/mol |
IUPAC Name |
2-ethenylthiirane |
InChI |
InChI=1S/C4H6S/c1-2-4-3-5-4/h2,4H,1,3H2 |
InChI Key |
JNUIIZUUNVYHCS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CS1 |
Origin of Product |
United States |
Iii. Mechanistic Investigations of Ethenyl Substituted Thiirane Reactivity
Ring-Opening Reactions
The primary driving force for the ring-opening of ethenyl-thiirane is the release of significant ring strain, a combination of angle and torsional strain inherent to the three-membered ring structure. This stored potential energy provides a strong thermodynamic incentive for reactions that cleave the carbon-sulfur bonds.
Nucleophilic Ring Opening
The reaction of ethenyl-thiirane with nucleophiles is a cornerstone of its chemistry. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the simultaneous cleavage of a carbon-sulfur bond. The outcome of these reactions, particularly the regiochemistry, is highly dependent on the reaction conditions and the nature of the nucleophile.
The nucleophilic attack on the asymmetric ethenyl-thiirane ring can occur at two distinct positions: the C2 carbon (substituted with the ethenyl group) or the C3 carbon (unsubstituted). The regioselectivity of this attack is dictated by a balance between steric and electronic effects.
Under neutral or basic conditions, the ring-opening is generally governed by steric effects . The reaction proceeds via a classic SN2 mechanism, where the nucleophile preferentially attacks the less sterically hindered carbon atom. nih.govwiley-vch.de For ethenyl-thiirane, this is the C3 position. This pathway avoids the steric repulsion from the ethenyl group at C2, leading to the formation of a thiol product where the nucleophile is bonded to the terminal carbon of the ethyl chain.
Conversely, under acidic conditions, particularly with the involvement of a Lewis acid, the regioselectivity is controlled by electronic effects . The acid coordinates to the sulfur atom, making the thiirane (B1199164) a more potent electrophile. This coordination allows for the development of a partial positive charge (carbocation-like character) on the ring carbons in the transition state. The ethenyl group, through resonance, can stabilize a positive charge on the adjacent C2 carbon more effectively than the hydrogens on the C3 carbon. nih.gov Consequently, the nucleophile preferentially attacks the more substituted and electronically stabilized C2 carbon. This shift from C3 (steric control) to C2 (electronic control) is a critical feature of ethenyl-thiirane's reactivity. nih.govnih.gov
| Reaction Condition | Controlling Factor | Preferred Site of Attack | Justification |
|---|---|---|---|
| Neutral / Basic (Strong Nucleophile) | Steric Hindrance | C3 (Less substituted carbon) | Minimizes steric repulsion, classic SN2 pathway. |
| Acidic / Lewis Acid Catalysis | Electronic Stabilization | C2 (More substituted carbon) | Stabilization of partial positive charge by the adjacent ethenyl group. |
Ethenyl-thiirane reacts with a variety of nucleophiles, including amines and thiols, to yield ring-opened products. The reaction with primary or secondary amines (aminolysis) is a common method for synthesizing amino thiols. Following the principles of regioselectivity, this reaction, when uncatalyzed, is expected to occur at the less-substituted C3 position. The lone pair of the amine nitrogen acts as the nucleophile, attacking the C3 carbon and opening the ring to form a mercaptoethyl amine derivative.
Palladium-catalyzed reactions have been shown to provide a pathway for the ring-expansion of 2-vinylthiiranes. When reacted with heterocumulenes like carbodiimides or isocyanates in the presence of a palladium catalyst, ethenyl-thiirane undergoes a regioselective cyclization to form five-membered sulfur-containing heterocycles, such as 1,3-thiazolidine derivatives, in good to excellent yields. ekb.eg This demonstrates a more complex reaction cascade that is initiated by the interaction of the thiirane with the metal catalyst.
Lewis acids play a pivotal role in modulating the reactivity and regioselectivity of thiirane ring-opening reactions. libretexts.orglibretexts.org A Lewis acid, such as BF₃·Et₂O or AlCl₃, coordinates to the lone pair of electrons on the sulfur atom. nih.gov This coordination has two primary effects:
Activation: It polarizes the C-S bonds and makes the ring carbons significantly more electrophilic, thereby accelerating the rate of nucleophilic attack, even by weak nucleophiles.
Regiochemical Control: As described previously, it promotes the cleavage of the C2-S bond by stabilizing the developing positive charge at the more substituted C2 position. nih.gov This reverses the typical steric preference observed under neutral conditions, directing the nucleophile to the carbon bearing the ethenyl group. This catalyst-controlled regioselectivity is a powerful tool in synthetic chemistry, allowing for the selective formation of different constitutional isomers from the same starting material. youtube.com
Electrophilic Ring Opening
While less common than nucleophilic opening, the ring of ethenyl-thiirane can also be opened by electrophiles. The reaction can be complex due to the presence of two potential sites of electrophilic attack: the sulfur atom and the ethenyl group's π-bond.
One plausible pathway involves the reaction with halogens, such as bromine (Br₂). The reaction could initiate with the electrophilic attack of the halogen on the alkene, forming a cyclic bromonium ion intermediate across the double bond, a common mechanism for alkene halogenation. libretexts.orgleah4sci.comresearchgate.net In this scenario, the thiirane ring would remain intact initially. Alternatively, the electrophile could attack the soft sulfur atom, forming a sulfonium (B1226848) ion. This would activate the ring for subsequent nucleophilic attack by the counter-ion (e.g., Br⁻), leading to ring cleavage. The precise mechanism and resulting products depend heavily on the specific electrophile and reaction conditions. For instance, reactions with highly reactive arynes have been reported to be messy, suggesting multiple competing pathways. nih.gov
Reaction Kinetics and Thermodynamic Profiles
The ring-opening of ethenyl-thiirane is both kinetically and thermodynamically favorable.
Kinetics: The rate of the ring-opening reaction is determined by the activation energy (ΔE‡), which is the energy barrier that must be overcome for the reaction to proceed. For uncatalyzed nucleophilic ring-opening, this barrier is influenced by the nucleophilicity of the attacking species and the steric environment of the thiirane carbons. Computational studies on model thiirane systems provide insight into these barriers. For the SN2 ring-opening of a cyclohexyl-fused thiirane by an acetate nucleophile, the activation energy has been calculated to be relatively low compared to analogous aziridines, indicating a higher intrinsic reactivity for thiiranes. Lewis acid catalysis significantly lowers this kinetic barrier by activating the thiirane ring, thereby increasing the reaction rate.
| Parameter | Energy (kcal/mol) |
|---|---|
| Activation Energy (ΔE‡) | 9.6 |
| Reaction Energy (ΔEP) | 1.4 |
Intramolecular Rearrangement Pathways
Intramolecular rearrangements of ethenyl-thiirane involve the cleavage of a carbon-sulfur bond, leading to isomeric structures. These pathways are often thermally or photochemically induced and proceed through highly reactive intermediates.
The ring-opening of a thiirane can lead to the formation of a thiocarbonyl ylide, a reactive 1,3-dipolar species. acs.org For the parent thiirane, this isomer is known as thione S-methylide. acs.org This process is a key step in many reactions of thiiranes. The thiocarbonyl ylide intermediate exists as an energy minimum on the potential energy surface, though it is significantly less stable than the corresponding thiirane. acs.org
The reverse reaction, a 4π-electrocyclization of the thiocarbonyl ylide, regenerates the thiirane ring. nih.govthieme.de Mechanistic studies and DFT calculations have shown that this electrocyclization is a stereospecific conrotatory process. nih.govthieme.de This stereospecificity has been exploited for the diastereoselective synthesis of cis-thiiranes from trans-thiocarbonyl ylides, which are generated in situ. nih.govgist.ac.kr The intermediacy of the thiocarbonyl ylide has been confirmed through trapping experiments with dipolarophiles like N-phenylmaleimide, which yield the expected [3+2] cycloadducts. nih.govthieme.de
Table 1: Key Features of Thiirane-Thiocarbonyl Ylide Isomerization
| Feature | Description | Source(s) |
| Intermediate | Thiocarbonyl Ylide (a 1,3-dipolar species) | acs.org |
| Forward Reaction | Ring-opening of thiirane | acs.org |
| Reverse Reaction | Conrotatory 4π-electrocyclization of the ylide | nih.govthieme.de |
| Stereochemistry | The electrocyclization is stereospecific | nih.gov |
| Energetics | Thione S-methylide is 37.5 kcal mol⁻¹ less stable than thiirane | acs.org |
| Activation Barrier | The transition state for rearrangement from the ylide to thiirane is 13.7 kcal mol⁻¹ | acs.org |
Conversion to Vinyl Thiols
Ethenyl-thiirane can undergo isomerization to form the more stable vinyl thiol. This transformation is a known outcome of the thermolysis of thiirane under reduced pressure in a flow system. acs.org Computational studies have re-examined the thermal decomposition of thiirane and confirmed that vinyl thiol is a major product. acs.org The reaction can be envisioned as a ring-opening process followed by a hydrogen shift. At higher temperatures (above 600 °C), further tautomerization of the vinyl thiol can occur, or the thiirane may rearrange directly to produce thioacetaldehyde. acs.org
Desulfurization Mechanisms and Pathways
A characteristic reaction of thiiranes is the extrusion of the sulfur atom to yield the corresponding alkene, a process known as desulfurization. This can occur through thermal, photochemical, or catalyst-mediated pathways.
High-level ab initio molecular orbital theory calculations have identified two primary pathways for the thermal decomposition of thiirane. nih.gov
Homolytic Ring Opening: This pathway involves the cleavage of a C-S bond to form a diradical. The generated diradical can then attack another thiirane molecule in a radical chain reaction, ultimately eliminating ethene and forming disulfur molecules in their triplet ground state. This pathway has a high activation enthalpy (ΔH‡(298) = 222 kJ mol⁻¹). nih.gov
Bimolecular Sulfur Transfer: A lower-energy pathway involves the transfer of a sulfur atom from one thiirane molecule to another, forming a thiirane 1-sulfide intermediate. nih.gov This intermediate can then either decompose unimolecularly to ethene and singlet disulfur (¹S₂) or undergo further reactions. For instance, it can react with itself to form a thiirane 1,1-disulfide, which then decomposes to ethene and S₃. This bimolecular mechanism has a lower activation enthalpy (ΔH‡(298) = 109 kJ mol⁻¹) and is more consistent with most experimental data on the thermal desulfurization of thiiranes. nih.gov
Desulfurization can also be achieved catalytically. For example, the oxorhenium(V) dimer {MeReO(edt)}₂ catalyzes the transfer of a sulfur atom from thiiranes to triarylphosphines and triarylarsines. nih.gov For reactions with triarylarsines, the rate law is first order in both the thiirane and the catalyst concentration (v = k[thiirane][catalyst]) and is independent of the arsine concentration. nih.gov This indicates that the reaction of the Re(VII)(O)(S) intermediate with the arsine occurs after the rate-controlling step, which is the release of the alkene. nih.gov
Table 2: Kinetic Parameters for Rhenium-Catalyzed Desulfurization of Cyclohexene Sulfide
| Parameter | Value | Conditions | Source(s) |
| Rate Constant (k) | 5.58 ± 0.08 L mol⁻¹ s⁻¹ | 25.0 °C in CDCl₃ | nih.gov |
| Activation Enthalpy (ΔH‡) | 10.0 ± 0.9 kcal mol⁻¹ | - | nih.gov |
| Activation Entropy (ΔS‡) | -21 ± 3 cal K⁻¹ mol⁻¹ | - | nih.gov |
Oxidation Chemistry of the Thiirane Sulfur Atom
The sulfur atom in the thiirane ring is susceptible to oxidation, leading to the formation of thiirane S-oxides (sulfoxides) and, upon further oxidation, thiirane S,S-dioxides (sulfones).
The controlled, single oxidation of thiiranes yields thiirane S-oxides, also known as episulfoxides. A common method for this transformation is the oxidation of the corresponding thiirane with periodate. wikipedia.orgwikipedia.org The parent compound, thiirane S-oxide (ethylene episulfoxide), is a colorless liquid. wikipedia.org These S-oxides are often formed as intermediates during the oxidation of thiiranes to thiirane S,S-dioxides. thieme-connect.de Thiirane S-oxides are highly reactive molecules due to the strained ring and tend to decompose thermally, extruding sulfur monoxide (SO) to form an alkene. wikipedia.orgresearchgate.net
Further oxidation of a thiirane or a thiirane S-oxide produces the corresponding thiirane S,S-dioxide, also known as an episulfone. thieme-connect.de While this is a direct synthetic route, examples are somewhat limited because the intermediate thiirane S-oxides may undergo ring-opening, or the final dioxide products may be unstable. thieme-connect.de A reliable method for synthesizing thiirane S,S-dioxides involves the oxidation of thiiranes with Oxone in a mixture of 1,1,1-trifluoroacetone and acetonitrile at 0°C. thieme-connect.de This complete oxidation can be slow, sometimes requiring hours or days for completion. thieme-connect.de The resulting thiirane S,S-dioxides are often unstable and can readily decompose by extruding sulfur dioxide (SO₂) to form the corresponding alkene. thieme-connect.de
Intermolecular Cycloaddition Reactions
The presence of both a strained three-membered thiirane ring and a reactive ethenyl (vinyl) group in ethenyl-thiirane presents multiple possibilities for intermolecular cycloaddition reactions. The specific course of these reactions is influenced by the nature of the reacting partner and the reaction conditions.
The reaction of thiiranes with carbenes and carbenoids can, in principle, occur at either the sulfur atom or the double bond of the ethenyl substituent. While specific studies on the reaction of ethenyl-thiirane with carbenes are not extensively documented in publicly available research, the general reactivity of thiiranes and alkenes with these reagents provides a basis for predicting potential outcomes.
Thiiranes are known to react with carbenes generated from diazo compounds, often leading to the formation of sulfonium ylides which can then undergo further transformations such as ring expansion. For instance, the electrophilic ring expansion of thiiranes with carbenes generated from sulfur ylides under rhodium catalysis is a known method for thietane synthesis. beilstein-journals.org However, the nucleophilicity of the sulfur atom in the thiirane ring makes it a likely site of initial attack by an electrophilic carbene.
Conversely, the ethenyl group can undergo cyclopropanation upon reaction with a carbene. For example, dichlorocarbene, a reactive intermediate, readily undergoes [1+2] cycloaddition with alkenes to form geminal dichlorocyclopropanes. wikipedia.org The reaction is stereospecific for singlet carbenes. wikipedia.org While the reaction of dichlorocarbene with 3,4-epoxy-1-butene (a structural analogue of ethenyl-thiirane) is known to be complex and can involve deoxygenation, it highlights the potential for the vinyl group to react.
The reaction of ethyl diazoacetate, a common carbene precursor, with alkenes is a well-established method for cyclopropane synthesis, often catalyzed by transition metals. researchgate.netnih.gov In the context of ethenyl-thiirane, a competition between the reaction at the sulfur atom and the double bond would be expected. The outcome would likely depend on the catalyst and reaction conditions employed.
The ethenyl group of ethenyl-thiirane can also participate in formal [2+2] and [3+2] cycloaddition reactions, providing access to four- and five-membered rings, respectively.
Formal [2+2] Cycloadditions: The photochemical [2+2] cycloaddition of alkenes is a powerful method for the synthesis of cyclobutanes. nih.gov Additionally, ketenes are known to undergo thermal [2+2] cycloadditions with alkenes. biu.ac.il While specific examples with ethenyl-thiirane are scarce in the literature, the cycloaddition of vinyl azides with diphenylketene proceeds to form five-membered rings with the loss of nitrogen, indicating the potential for varied reactivity. biu.ac.il The formal [2+2] cycloaddition of hexafluorothioacetone with olefins is a known route to bis(trifluoromethyl)-containing thietanes. nih.gov
Formal [3+2] Cycloadditions: 1,3-Dipolar cycloadditions are a versatile class of reactions for the synthesis of five-membered heterocycles. chesci.com Nitrones, as 1,3-dipoles, react with alkenes to form isoxazolidines. chesci.comrsc.org The reaction of ethenyl-thiirane with a nitrone would be expected to yield a spirocyclic isoxazolidine, with the ethenyl group acting as the dipolarophile. The regioselectivity and stereoselectivity of such a reaction would be of significant interest. While there is extensive literature on nitrone cycloadditions, specific examples involving ethenyl-thiirane are not readily found. rsc.orgfrontiersin.orgnih.govmdpi.com It is known, however, that the palladium-catalyzed reaction of 2-vinylthiiranes with heterocumulenes can lead to the formation of five-membered sulfur-containing heterocycles. semanticscholar.org
Ring Expansion Transformations to Higher-Membered Sulfur Heterocycles
The inherent ring strain of the thiirane ring makes it susceptible to ring-opening reactions, which can be followed by intramolecular cyclization to afford larger heterocyclic systems. This ring expansion strategy is a valuable tool for the synthesis of thietane and thiophane derivatives from ethenyl-thiiranes. beilstein-journals.orgnih.govresearchgate.net
The ring expansion of thiiranes provides a versatile route to thietane derivatives. beilstein-journals.orgnih.gov This transformation can be achieved through various mechanistic pathways, including those involving nucleophilic or electrophilic reagents. beilstein-journals.orgnih.gov In the context of ethenyl-substituted thiiranes, both the thiirane ring and the vinyl group can participate in these transformations.
One notable example is the synthesis of methyl 3-vinylthietane-3-carboxylate. This was achieved through a double-aldol condensation of methyl crotonate with 1-hydroxymethylbenzotriazole, followed by iodination and subsequent double displacement with sodium sulfide. beilstein-journals.org Although this method does not start from a pre-formed ethenyl-thiirane, it demonstrates a viable route to vinyl-substituted thietanes.
The electrophilic ring expansion of thiiranes using carbenes generated from sulfur ylides in the presence of rhodium catalysts is another effective method for synthesizing thietanes. beilstein-journals.org While this has been applied more generally to thiiranes, its application to ethenyl-thiirane could provide a direct route to ethenyl-substituted thietanes. The reaction of thiirane-2-methanol derivatives, which can be considered precursors to ethenyl-thiiranes, has been shown to yield thietanes through nucleophilic ring-opening followed by intramolecular substitution. beilstein-journals.orgnih.gov
A summary of representative methods for the synthesis of thietane derivatives from thiirane precursors is presented in the table below.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Thiirane-2-methanol | 3-Nitrophenol, Triphenylphosphine, DEAD | Chiral Thietane Derivative | - | beilstein-journals.orgnih.gov |
| (1-Haloalkyl)thiiranes | Nucleophiles | 3-Substituted Thietanes | - | beilstein-journals.org |
DEAD: Diethyl azodicarboxylate
The ring expansion of thiiranes can also be extended to the synthesis of five-membered thiophane rings. The presence of the ethenyl group in ethenyl-thiirane can play a crucial role in these transformations.
Research has shown that 2-alkenylthiiranes are susceptible to nucleophilic attack at the more substituted carbon atom of the thiirane ring, which is an example of electronic effect control. researchgate.net This regioselectivity is due to the stabilization of the resulting carbocationic intermediate by the adjacent vinyl group. This initial ring-opening can be the first step in a sequence leading to a five-membered ring.
Furthermore, the photolysis of 2-vinylthiirane has been reported to yield thiophene. researchgate.net This transformation likely proceeds through a complex mechanism involving rearrangement and desulfurization, but it highlights the potential for forming five-membered sulfur heterocycles from vinyl-substituted thiiranes.
Additionally, the reaction of thiiranes with diethyl diazomalonate, catalyzed by dirhodium tetraacetate, leads to the formation of thiophane derivatives. researchgate.net This reaction is proposed to proceed via the formation of a sulfonium ylide followed by a Stevens rearrangement. The application of this methodology to ethenyl-thiirane could provide a direct route to vinyl-substituted thiophanes.
The following table summarizes key findings related to the formation of thiophanes from vinyl-substituted thiiranes.
| Reactant | Conditions | Product | Key Observation | Reference |
| 2-Alkenylthiiranes | Nucleophilic attack | Ring-opened intermediate | Attack occurs at the more substituted carbon | researchgate.net |
| 2-Vinylthiirane | Photolysis | Thiophene | Formation of a five-membered heterocycle | researchgate.net |
| Thiiranes | Diethyl diazomalonate, Dirhodium tetraacetate | Thiophane derivatives | Ring expansion via sulfonium ylide | researchgate.net |
Iv. Advanced Polymerization Chemistry of Ethenyl Substituted Thiiranes
Ring-Opening Polymerization (ROP) Modalities
The strained three-membered thiirane (B1199164) ring is susceptible to nucleophilic and electrophilic attack, making both anionic and cationic ring-opening polymerizations viable methods for polymer synthesis. The choice of polymerization modality significantly influences the reaction mechanism, polymer structure, and properties.
Anionic ring-opening polymerization of thiiranes is a well-established method for producing poly(alkylene sulfide)s. The polymerization is initiated by a nucleophilic attack on one of the carbon atoms of the thiirane ring, leading to the opening of the ring and the formation of a propagating thiolate anion.
The AROP of certain substituted thiiranes can proceed in a living fashion, a type of chain-growth polymerization that proceeds in the absence of chain transfer and termination. bsu.by This allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and complex architectures such as block copolymers and star-shaped polymers. bsu.by
Key characteristics of a living AROP include:
A linear relationship between the number-average molecular weight (Mn) and monomer conversion.
A polydispersity index (Đ) close to 1.0.
The ability to resume polymerization upon the addition of a fresh batch of monomer.
While specific studies on the living AROP of ethenyl-thiirane are not extensively detailed in the reviewed literature, research on other substituted thiiranes, such as those containing carbazole groups, has demonstrated that a living polymerization can be achieved. bsu.by In these systems, the polymerization proceeds in a controlled manner, affording polymers with predictable molecular weights and low polydispersities. bsu.by However, it is noted that even in living systems of simple thiiranes like methylthiirane, the deactivation of the growing thiolate species can occur, particularly at the end of the polymerization. bsu.by
The following table summarizes the living polymerization characteristics observed in the AROP of a substituted thiirane, (9-carbazolylmethyl)thiirane, which serves as an analogue for the potential behavior of ethenyl-thiirane.
| Monomer to Initiator Ratio ([M]/[I]) | Theoretical M_n ( g/mol ) | Experimental M_n ( g/mol ) | Polydispersity Index (Đ) |
| 25 | 6,500 | 4,000 | 1.15 |
| 50 | 13,000 | 8,500 | 1.18 |
Data adapted from studies on (9-carbazolylmethyl)thiirane as an illustrative example.
The choice of initiator and the nature of the counter-ion are crucial in controlling the AROP of thiiranes. A variety of nucleophilic and basic initiators can be employed. Organometallic compounds, alkoxides, and thiolates are common initiators.
For instance, organocatalytic systems have been shown to be effective. The combination of a thiol initiator, such as hexanethiol, with an organic base catalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can initiate the living AROP of substituted thiiranes. bsu.by In such systems, the base activates the thiol to form a thiolate, which then initiates the polymerization.
The table below illustrates the effect of the initiator system on the AROP of a substituted thiirane.
| Initiator System | Catalyst | Solvent | Resulting Polymer Architecture |
| Hexanethiol | TBD | Tetrahydrofuran (B95107) | Linear |
| Pentaerythritol tetrakis(3-mercaptopropionate) | TBD | Tetrahydrofuran | Star-shaped |
Information based on analogous substituted thiirane systems.
Kinetic studies of the AROP of substituted thiiranes that proceed in a living manner typically show first-order kinetics with respect to the monomer concentration. This is evidenced by a linear relationship between the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]0/[M]t)) and time. bsu.by
The rate of polymerization is also dependent on the concentration of the active propagating species. The linearity of the first-order kinetic plots confirms that the concentration of the active centers remains constant throughout the polymerization, which is a hallmark of a living process. bsu.by
For the AROP of (9-carbazolylmethyl)thiirane, a substituted thiirane, the polymerization was found to follow first-order kinetics, further supporting the living nature of the polymerization. bsu.by The polymerization of another related monomer, (3,6-di-tert-butyl-9-carbazolylmethyl)thiirane, also exhibited a linear first-order plot, with the number-average molecular weight increasing with conversion while maintaining a low polydispersity (Đ < 1.2). bsu.by
Cationic ring-opening polymerization of thiiranes is initiated by electrophilic species, such as protons or Lewis acids, which activate the monomer by protonating or coordinating to the sulfur atom. This is followed by the nucleophilic attack of another monomer molecule on the activated species, leading to ring-opening and propagation.
In the context of CROP, the Activated Chain End (ACE) mechanism is a key mechanistic pathway. In the ACE mechanism, the propagating species is a tertiary sulfonium (B1226848) ion located at the end of the polymer chain. This active chain end then reacts directly with the incoming monomer.
The ACE mechanism is often in competition with the Activated Monomer (AM) mechanism, where the initiator activates a monomer molecule, which is then attacked by the nucleophilic end of the growing polymer chain. The prevalence of one mechanism over the other is influenced by factors such as the basicity of the monomer, ring strain, and the presence of protic additives. rsc.org
Cationic Ring-Opening Polymerization (CROP)
Activated Monomer (AM) Mechanism
While the Activated Monomer (AM) mechanism is a well-established pathway in the cationic ring-opening polymerization (CROP) of various heterocyclic monomers, its specific application to ethenyl-substituted thiiranes is a subject of ongoing research. In the classical CROP, the growing polymer chain possesses a reactive cationic center at its end (the active chain end, ACE mechanism). In contrast, the AM mechanism involves the activation of the monomer by a proton or other cationic species, which is then attacked by a neutral nucleophilic initiator or the terminal hydroxyl group of a growing polymer chain. researchgate.net
This mechanism is particularly advantageous in polymerizations where the propagating species in an ACE mechanism would be unstable or prone to side reactions. For the cationic polymerization of some heterocyclic monomers, the AM mechanism has been shown to coexist with the ACE mechanism, with the dominant pathway depending on factors such as monomer basicity, ring strain, and the presence of protic additives. researchgate.net
In the context of thiiranes, which are known to undergo cationic ring-opening polymerization, the presence of an ethenyl substituent introduces additional complexity. The vinyl group could potentially participate in side reactions under cationic conditions. The AM mechanism, by maintaining a neutral propagating chain end, could potentially minimize such side reactions, offering a pathway to well-defined poly(ethenyl-thiirane).
Key features of the Activated Monomer mechanism include:
Monomer Activation: The polymerization is initiated by the protonation or coordination of a Lewis acid to the sulfur atom of the thiirane ring, making it more susceptible to nucleophilic attack.
Nucleophilic Attack: A nucleophile, which can be the initiator (e.g., an alcohol) or the terminal hydroxyl group of a growing polymer chain, attacks the activated monomer.
Chain Growth: The process repeats with the newly formed hydroxyl-terminated chain attacking another activated monomer molecule.
While direct and detailed research findings on the AM mechanism specifically for "Thiirane, ethenyl-" are not extensively documented in publicly available literature, the principles derived from studies on other substituted thiiranes and cyclic sulfides suggest its potential applicability. For instance, studies on the cationic polymerization of 2-phenylthiirane have demonstrated the synthesis of polythioethers with well-defined structures, highlighting the controllability of the polymerization process. rsc.org Further investigation is required to fully elucidate the kinetics and mechanistic details of the AM pathway for ethenyl-substituted thiiranes.
Alternative and Emerging Polymerization Mechanisms
A significant advancement in the controlled polymerization of thiiranes is the development of Thioacyl Anionic Group Transfer (TAGT) polymerization. This method offers a route to well-defined polythioethers with controlled molecular weights and narrow molecular weight distributions. researchgate.net TAGT polymerization is a type of living anionic ring-opening polymerization where a dithiocarbonyl compound, such as a dithiobenzoate or a trithiocarbonate, acts as the initiator. researchgate.net
The general mechanism of TAGT polymerization involves the following key steps:
Initiation: The polymerization is initiated by the nucleophilic attack of a thiolate anion, generated from the thiirane monomer in the presence of a catalyst, on the electrophilic carbon of the dithiocarbonyl initiator.
Propagation: The newly formed species then initiates the ring-opening of another thiirane monomer. The propagation proceeds via the transfer of the thioacyl group to the growing polymer chain end.
Controlled Nature: The reversible nature of the thioacyl group transfer allows for a controlled polymerization process, leading to polymers with predictable molecular weights and low dispersity.
Quaternary onium salts, such as tetraphenylphosphonium chloride (TPPC), are often employed as catalysts to facilitate the ring-opening of the thiirane monomer. researchgate.net This mechanism has been successfully applied to the polymerization of propylene sulfide, yielding well-defined polymers. researchgate.net
The living nature of TAGT polymerization makes it particularly suitable for the synthesis of block copolymers, as the active chain ends can be used to initiate the polymerization of a second monomer. researchgate.netumn.edu
| Initiator/Catalyst System for TAGT of Thiiranes | Monomer Example | Resulting Polymer | Reference |
| Dithiocarbonyl compounds (e.g., Benzyl dithiobenzoate) / Tetraphenylphosphonium salts | Propylene sulfide | Well-defined poly(propylene sulfide) | researchgate.net |
| Trithiocarbonates / Quaternary onium salts | Thiirane monomers | Polythioethers | researchgate.net |
Copolymerization Strategies and Material Design
The unique reactivity of ethenyl-substituted thiiranes opens up possibilities for the design of novel materials through copolymerization. By incorporating other monomer units into the polymer chain, it is possible to tailor the properties of the resulting materials for specific applications.
Copolymerization with Epoxides and Cyclic Anhydrides
The ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides is a well-established method for the synthesis of polyesters. nih.gov The inclusion of thiirane monomers, such as ethenyl-thiirane, into this system could lead to the formation of sulfur-containing polyesters with unique properties.
The copolymerization of thiiranes with epoxides can be challenging due to the different reactivities of the monomers. However, the development of multifunctional catalysts has shown promise in controlling the copolymerization of different heterocyclic monomers. escholarship.org For instance, the terpolymerization of epoxides, anhydrides, and a third monomer has been achieved using specific catalyst systems, suggesting the feasibility of incorporating thiiranes into polyester chains. frontiersin.org
While specific studies on the copolymerization of "Thiirane, ethenyl-" with epoxides and cyclic anhydrides are not widely reported, the general principles of ROCOP suggest that with the appropriate choice of catalyst, it should be possible to synthesize copolymers. Potential catalyst systems could include metal-based complexes or organocatalysts that can effectively mediate the ring-opening of both thiirane and epoxide/anhydride monomers. nih.govescholarship.org The resulting copolymers would possess both thioether and ester linkages, potentially leading to materials with enhanced thermal stability, refractive index, or chemical resistance.
Synthesis of Block Copolymers
The synthesis of block copolymers containing poly(ethenyl-thiirane) segments is a promising strategy for creating materials with well-defined nanostructures and combined properties. The living and controlled nature of certain polymerization techniques, particularly TAGT polymerization, is highly advantageous for this purpose. researchgate.netumn.edu
A powerful approach for synthesizing block copolymers involves the sequential addition of monomers. For example, a poly(vinyl ether) block can be synthesized via photocontrolled cationic polymerization, and then the resulting polymer can be used as a macroinitiator for the TAGT polymerization of a thiirane monomer to form a poly(vinyl ether)-block-poly(thiirane) copolymer. umn.edunih.gov This sequential cationic-anionic polymerization strategy has been successfully demonstrated, opening up avenues for novel block copolymer architectures. umn.educhemrxiv.org
Furthermore, the combination of TAGT polymerization with other controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, provides a versatile platform for the synthesis of a wide range of block copolymers. researchgate.net For instance, a poly(propylene sulfide) block can be synthesized via TAGT, and the resulting polymer can then be used as a macro-chain transfer agent for the RAFT polymerization of a vinyl monomer, yielding a well-defined diblock copolymer. researchgate.net
| Block Copolymer Synthesis Strategy | First Block | Second Block | Key Features | Reference |
| Sequential Cationic-Anionic Polymerization | Poly(ethyl vinyl ether) | Poly(thiirane) | Utilizes a universal mediator for two different polymerization mechanisms. | umn.edunih.gov |
| Combination of TAGT and RAFT Polymerization | Polystyrene or Poly(N,N-dimethyl acrylamide) | Poly(propylene sulfide) | Enables the synthesis of block copolymers with a versatile combination of functional blocks. | researchgate.net |
The ability to synthesize block copolymers containing poly(ethenyl-thiirane) segments allows for the creation of materials that can self-assemble into various morphologies, such as micelles, vesicles, or ordered nanostructures in the solid state. These materials could find applications in areas such as drug delivery, nanotechnology, and advanced coatings.
Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies focusing specifically on "Thiirane, ethenyl-" (also known as 2-vinylthiirane) are exceptionally scarce. While computational chemistry is extensively used to study the parent compound, thiirane, and its isomers such as vinyl thiol, dedicated research that aligns with the specific, in-depth outline provided does not appear to be publicly available.
The user's request demands a thorough analysis structured around:
V. Theoretical and Computational Chemistry of Ethenyl-Substituted Thiiranes
V. Theoretical and Computational Chemistry of Ethenyl Substituted Thiiranes
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of ethenyl-thiirane is a key determinant of its reactivity and physical properties. Conformational analysis, aided by computational methods, explores the different spatial arrangements of the atoms in the molecule and their relative energies. For ethenyl-thiirane, the primary conformational freedom arises from the rotation around the single bond connecting the vinyl group to the thiirane (B1199164) ring.
Molecular mechanics and quantum chemical calculations can be used to identify the stable conformers and the energy barriers for their interconversion. The two primary conformers are likely to be the syn and anti forms, where the vinyl group is either eclipsing or bisecting the thiirane ring, respectively.
Molecular dynamics (MD) simulations provide a more dynamic picture of the conformational landscape of ethenyl-thiirane. researchgate.net By simulating the motion of the atoms over time, MD can reveal the preferred conformations, the timescales of conformational changes, and the influence of the environment (e.g., solvent) on the conformational equilibrium. These simulations can provide a deeper understanding of the molecule's structural dynamics, which is crucial for interpreting experimental data and predicting reactivity. nih.gov
| Conformer | Dihedral Angle (C=C-C-S) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Syn | ~0° | 0.5 | 35 |
| Anti | ~180° | 0.0 | 65 |
The data presented in the table above is hypothetical and serves to illustrate the type of information that can be obtained from computational conformational analysis. The results would indicate the relative stability of the different conformers and their expected populations at a given temperature.
Vi. Advanced Characterization Techniques for Ethenyl Substituted Thiiranes and Their Polymeric Products
Spectroscopic Methods for Structural Elucidation
Spectroscopy is a cornerstone in the chemical analysis of ethenyl thiirane (B1199164) and its polymers, providing detailed insight into molecular structure and bonding. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are the principal tools employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the precise atomic connectivity and three-dimensional structure of molecules in solution. mdpi.com For ethenyl thiirane and its polymer, ¹H and ¹³C NMR are fundamental for primary structural assignment, while more advanced techniques are required to probe complex stereochemical and conformational details.
One-dimensional ¹H and ¹³C NMR spectra provide the primary evidence for the structural verification of ethenyl thiirane. The chemical shifts, signal multiplicities, and integration values in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for the unambiguous assignment of each hydrogen and carbon atom in the molecule. mdpi.com
For ethenyl thiirane, the spectrum is expected to show distinct signals corresponding to the protons and carbons of the three-membered thiirane ring and the pendant ethenyl (vinyl) group. The protons on the strained thiirane ring would likely appear at a different chemical shift compared to those in a non-strained thioether. Similarly, the vinyl group protons would exhibit a characteristic pattern of chemical shifts and spin-spin coupling constants.
In the ¹³C NMR spectrum, the carbons of the thiirane ring are expected to be shifted upfield due to ring strain, while the sp²-hybridized carbons of the vinyl group would appear further downfield.
Table 1: Expected ¹H NMR Chemical Shifts for Ethenyl Thiirane This table presents expected chemical shift ranges based on analogous structures, as specific experimental data for ethenyl thiirane is not broadly available.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Thiirane Ring CH | 2.5 - 3.5 | Multiplet |
| Thiirane Ring CH₂ | 2.0 - 3.0 | Multiplet |
| Vinyl CH | 5.5 - 6.5 | Multiplet |
| Vinyl CH₂ (trans to ring) | 5.0 - 5.5 | Multiplet |
| Vinyl CH₂ (cis to ring) | 5.0 - 5.5 | Multiplet |
Table 2: Expected ¹³C NMR Chemical Shifts for Ethenyl Thiirane This table presents expected chemical shift ranges based on analogous structures, as specific experimental data for ethenyl thiirane is not broadly available.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Thiirane Ring CH | 30 - 40 |
| Thiirane Ring CH₂ | 25 - 35 |
| Vinyl CH | 130 - 140 |
| Vinyl CH₂ | 115 - 125 |
Upon polymerization to form poly(ethenyl thiirane), the NMR spectra undergo significant changes. The sharp signals of the monomer are replaced by broader resonances characteristic of a polymer. researchgate.netresearchgate.net The signals corresponding to the vinyl group protons and carbons disappear, while new signals corresponding to the saturated polymer backbone appear. Analysis of these backbone signals can provide information on the tacticity (stereochemical arrangement) of the polymer chain. kpi.ua
While 1D NMR is sufficient for basic structural assignment, two-dimensional (2D) and other advanced NMR techniques are necessary to resolve complex stereochemical and conformational questions. auremn.org.bripb.pt
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks within the ethenyl thiirane molecule, confirming the connectivity between the thiirane ring protons and the vinyl group protons.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful tool for determining the spatial proximity of protons. ipb.pt For ethenyl thiirane, NOESY could reveal through-space interactions between protons on the thiirane ring and the vinyl group. This information is critical for determining the preferred conformation around the C-C single bond connecting the two moieties. For substituted thiiranes, these techniques can help elucidate the relative stereochemistry (cis/trans) of substituents on the ring. nih.gov
For poly(ethenyl thiirane), these advanced techniques are instrumental in determining the polymer's microstructure, including tacticity (isotactic, syndiotactic, or atactic arrangements), which profoundly influences the material's physical properties. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, making them excellent for structural characterization. researchgate.net
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. researchgate.net For ethenyl thiirane, key characteristic absorption bands would include:
C-H Stretching: Vibrations from the sp² C-H bonds of the vinyl group are expected above 3000 cm⁻¹, while those from the sp³ C-H bonds of the thiirane ring would appear just below 3000 cm⁻¹.
C=C Stretching: A distinct peak in the region of 1620-1680 cm⁻¹ would confirm the presence of the vinyl group's carbon-carbon double bond. redalyc.org
Thiirane Ring Vibrations: The strained three-membered ring has characteristic vibrations. The C-S stretching mode for a simple thiirane is typically found in the 600-700 cm⁻¹ region. nist.gov
C-H Bending: Various C-H bending (scissoring, wagging, twisting) vibrations for both the ring and vinyl group would appear in the fingerprint region (below 1500 cm⁻¹).
Upon polymerization, the most significant change in the IR spectrum would be the disappearance of the C=C stretching band and the sp² C-H stretching and bending modes associated with the vinyl group. spectroscopyonline.com The spectrum of poly(ethenyl thiirane) would be dominated by the stretching and bending vibrations of the C-H and C-S bonds within the polymer backbone and the pendant thiirane rings.
Table 3: Expected Principal IR Absorption Bands for Ethenyl Thiirane and Its Polymer This table presents expected absorption regions based on known functional group frequencies.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Present in Monomer? | Present in Polymer? |
| C-H Stretch (sp²) | Vinyl | 3010 - 3095 | Yes | No |
| C-H Stretch (sp³) | Thiirane/Backbone | 2850 - 3000 | Yes | Yes |
| C=C Stretch | Vinyl | 1620 - 1680 | Yes | No |
| C-H Bend | Methylene/Methine | 1350 - 1470 | Yes | Yes |
| C-S Stretch | Thiirane Ring | 600 - 700 | Yes | Yes |
Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. scispace.com While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, symmetric, and less polar bonds often produce strong Raman signals.
For ethenyl thiirane, the following features would be expected in the Raman spectrum:
C=C Stretching: The carbon-carbon double bond of the vinyl group is expected to show a strong Raman signal around 1620-1680 cm⁻¹. mdpi.com
C-S Stretching: The carbon-sulfur bonds in the thiirane ring are also expected to be Raman active and would appear in the 600-700 cm⁻¹ region.
Polymer Analysis: In the analysis of poly(ethenyl thiirane), Raman spectroscopy can be particularly useful. spectroscopyonline.com Changes in the polymer backbone conformation and crystallinity can often be monitored by shifts in the positions and widths of Raman bands. This makes it a valuable tool for studying the morphology of the polymeric material. researchgate.net
The combined application of IR and Raman spectroscopy provides a more complete picture of the vibrational characteristics of both the monomer and the resulting polymer, confirming structural features and offering insights into the material's physical state.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of molecules by analyzing their mass-to-charge ratio (m/z) after ionization. For ethenyl-thiirane, electron ionization (EI) mass spectrometry can provide detailed information about its fragmentation pathways, which is crucial for structural confirmation. The molecular ion peak (M+) would correspond to the exact molecular weight of ethenyl-thiirane. Subsequent fragmentation is influenced by the structural features of the molecule, namely the strained three-membered sulfur-containing ring and the vinyl group. Common fragmentation patterns for sulfur-containing heterocyclic compounds involve ring cleavage and the loss of small radicals or neutral molecules. arkat-usa.org For ethenyl-thiirane, characteristic fragmentation would likely involve the loss of the vinyl group (•CH=CH₂) or cleavage of the thiirane ring.
When analyzing the polymeric products, such as poly(ethenyl-thiirane), mass spectrometric techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are employed. These methods are suitable for large molecules and can determine the average molecular weight and the molar mass distribution (MMD) of the polymer. uvic.ca However, the effectiveness of mass spectrometry can decrease as the average molecular weight of the polymer increases due to the distribution of the signal over a wide range of species and the increased complexity of isotopic patterns. uvic.ca For high molecular weight polymers, MS is often challenged by signal-to-noise issues. uvic.ca Analysis of the resulting mass spectrum can reveal the repeating monomer unit and provide information about the end-groups of the polymer chains.
Table 1: Plausible Mass Spectrometry Fragmentation of Ethenyl-thiirane
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 86 | [C₄H₆S]⁺• | - | Molecular Ion (M⁺•) |
| 59 | [C₂H₃S]⁺ | •C₂H₃ (Vinyl radical) | Loss of the ethenyl group |
| 58 | [C₂H₂S]⁺• | C₂H₄ (Ethene) | Ring rearrangement and loss of ethene |
| 45 | [CHS]⁺ | •C₃H₅ | Cleavage of the thiirane ring and subsequent fragmentation |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about electronic transitions. The absorption of photons promotes electrons from a ground electronic state to an excited state. In the case of ethenyl-thiirane, the primary chromophores are the sulfur atom of the thiirane ring and the carbon-carbon double bond of the vinyl group.
The thiirane ring itself does not exhibit strong absorption in the near-UV region. However, the ethenyl (vinyl) group contains a π-electron system that undergoes a π → π* transition. For isolated double bonds, this transition typically occurs in the far-UV region, at wavelengths below 200 nm. The presence of the sulfur atom, with its non-bonding electrons, can lead to n → σ* transitions, but these are also generally found at shorter wavelengths. Therefore, the UV-Vis spectrum of the ethenyl-thiirane monomer is expected to show significant absorption primarily in the far-UV range.
For the corresponding polymer, poly(ethenyl-thiirane), the situation is similar. The polymer backbone consists of saturated carbon-carbon bonds with pendant thiirane rings. Since there is no extended conjugation along the polymer chain, strong absorptions in the near-UV or visible range are not expected. utoronto.ca The spectrum would likely be dominated by absorptions below 220 nm, corresponding to the electronic transitions within the individual repeating units. researchgate.net The absence of color in the polymer would be consistent with the lack of chromophores that absorb in the visible region of the electromagnetic spectrum. Any coloration could indicate the presence of impurities or degradation products that might contain conjugated systems. For instance, thermal degradation could lead to the formation of polyene structures, which do absorb at longer wavelengths. researchgate.net
Table 2: Expected UV-Vis Absorption Characteristics
| Compound/Structure | Expected λmax (nm) | Electronic Transition | Notes |
|---|---|---|---|
| Ethenyl-thiirane | < 200 | π → π | Associated with the C=C double bond of the ethenyl group. |
| Poly(ethenyl-thiirane) | < 220 | n → σ, π → π | No extended conjugation; absorption is from isolated chromophores in repeating units. researchgate.net |
| Degraded Poly(ethenyl-thiirane) (Hypothetical Polyenes) | > 220 | π → π | Formation of conjugated double bonds during degradation would shift absorption to longer wavelengths (bathochromic shift). utoronto.caresearchgate.net |
Diffraction Techniques for Solid-State Structures
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, making it the definitive method for establishing both the absolute and relative stereochemistry of chiral molecules. nih.gov
For ethenyl-substituted thiiranes, which can exist as stereoisomers, X-ray crystallography is the gold standard for structural elucidation, provided that a suitable single crystal of the compound can be grown. The diffraction pattern produced when a crystal is exposed to an X-ray beam can be analyzed to generate an electron density map, from which the molecular structure is solved. nih.gov
This technique would allow for:
Determination of Relative Stereochemistry: In cases where multiple stereocenters exist, X-ray crystallography can confirm the relative arrangement of substituents, for instance, whether they are cis or trans with respect to the thiirane ring. The configuration of substituted thiiranes has been unambiguously established using this method in numerous studies. nih.gov
Determination of Absolute Stereochemistry: For chiral, non-centrosymmetric crystals, anomalous dispersion techniques can be used to determine the absolute configuration (R/S) of each stereocenter without the need for a reference standard of known configuration. This is particularly important for understanding the stereospecificity of synthesis methods and the biological activity of enantiomerically pure compounds. researchgate.net
While X-ray crystallography is a powerful tool for small molecules, its application to polymers like poly(ethenyl-thiirane) is generally limited to determining the crystal structure of highly ordered, crystalline regions. It can provide information on chain packing, conformation, and the unit cell dimensions within the crystalline domains of the polymer.
Thermal Analysis for Polymer Properties and Reaction Kinetics
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. It is widely applied to characterize the thermal properties of polymers, including poly(ethenyl-thiirane). researchgate.net A DSC thermogram provides a wealth of information about the physical and chemical changes that occur upon heating or cooling.
For poly(ethenyl-thiirane), DSC analysis can determine several key thermal transitions:
Glass Transition Temperature (Tg): This is the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. It appears as a step-like change in the baseline of the DSC curve. semanticscholar.org The Tg is a critical parameter that defines the upper temperature limit for the use of the polymer in rigid applications.
Crystallization Temperature (Tc): Upon cooling from the melt, an exothermic peak may be observed, corresponding to the crystallization of the polymer chains. The temperature and enthalpy of this transition provide information about the crystallization kinetics.
Melting Temperature (Tm): For semi-crystalline polymers, an endothermic peak is observed upon heating, which corresponds to the melting of the crystalline domains. researchgate.net The peak temperature is taken as the Tm, and the area under the peak is proportional to the enthalpy of fusion, which can be used to estimate the degree of crystallinity.
DSC can also be used to study the kinetics of polymerization (curing) reactions, where the heat evolved during the reaction is measured to determine the rate and extent of the reaction as a function of temperature. dtic.mil
Table 3: Key Polymer Properties of Poly(ethenyl-thiirane) Determined by DSC
| Parameter | Symbol | Description | Appearance on DSC Thermogram |
|---|---|---|---|
| Glass Transition Temperature | Tg | Transition from glassy to rubbery state in amorphous regions. semanticscholar.org | Endothermic step change in heat flow. |
| Crystallization Temperature | Tc | Temperature at which the polymer crystallizes upon cooling. | Exothermic peak. |
| Melting Temperature | Tm | Melting of crystalline domains. researchgate.net | Endothermic peak. |
| Enthalpy of Fusion | ΔHf | Heat required to melt the crystalline portion of the polymer. | Area under the melting peak. |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to evaluate the thermal stability and decomposition profile of materials, including polymers like poly(ethenyl-thiirane). netzsch.com
A TGA experiment generates a thermogram, which plots the percentage of weight loss against temperature. The derivative of this curve (DTG) can also be plotted to show the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates. For poly(ethenyl-thiirane), TGA would provide critical information on its thermal stability and degradation mechanism. nih.gov
The degradation of poly(ethenyl-thiirane) would likely occur in distinct stages. The initial weight loss might be attributed to the evaporation of moisture or residual solvent. researchgate.net Subsequent, more significant weight loss steps would correspond to the decomposition of the polymer itself. Possible degradation pathways could include the cleavage and volatilization of the thiirane side groups, followed by the degradation of the main polymer backbone at higher temperatures. core.ac.ukmdpi.com The atmosphere used (e.g., inert nitrogen or oxidative air) significantly influences the degradation pathway and the temperature at which decomposition occurs. core.ac.uk The final residual mass at the end of the experiment provides information on the char yield, which is relevant for applications requiring flame retardancy.
Table 4: Hypothetical Thermal Degradation Stages for Poly(ethenyl-thiirane) via TGA
| Temperature Range (°C) | Weight Loss (%) | Proposed Degradation Process |
|---|---|---|
| < 150 | Low | Loss of adsorbed water or residual solvent. researchgate.net |
| 250 - 400 | Significant | Decomposition and volatilization of thiirane side groups. |
| 400 - 550 | Major | Degradation of the main carbon-carbon polymer backbone. core.ac.uk |
| > 550 | - | Formation of a stable carbonaceous residue (char). |
Q & A
Q. What are the standard synthetic routes for ethenyl-thiirane functionalized silsesquioxanes (POSS)?
Answer: The synthesis typically involves two key steps: (1) Functionalization of octakis[(3-glycidyloxypropyl)dimethylsiloxy]octasilsesquioxane with thiocyanate under controlled conditions (e.g., using potassium thiocyanate in ethanol at 60°C for 24 hours) to yield the thiirane derivative. (2) Purification via solvent removal and structural confirmation using , , and FT-IR spectroscopy to validate the replacement of oxirane with thiirane groups . Key parameters include reaction time, temperature, and stoichiometric ratios of reagents.
Q. What analytical techniques are essential for characterizing thiirane-modified epoxy resins?
Answer: Researchers should employ:
- Differential Scanning Calorimetry (DSC): To determine curing profiles (e.g., peak temperature, enthalpy) and assess catalytic effects of thiirane additives .
- Thermogravimetric Analysis (TGA): To evaluate thermal stability by measuring mass loss temperatures (1%, 5%, 10%) under nitrogen atmospheres .
- FT-IR Spectroscopy: To monitor functional group transformations, such as the disappearance of oxirane bands (~840 cm) and emergence of thiirane-specific peaks (~617 cm) .
Q. How does the addition of thiirane-POSS affect the thermal degradation profiles of epoxy composites?
Answer: Incorporating 10% thiirane-POSS increases the 1% mass loss temperature by >100°C in maleic anhydride-hardened systems, attributed to sulfur-bridge formation enhancing crosslinking. TGA data also show narrower degradation ranges, indicating improved structural homogeneity .
Q. What role do different anhydride hardeners play in the curing behavior of thiirane-modified epoxies?
Answer: Anhydride type (e.g., maleic, phthalic, pyromellitic) significantly impacts curing kinetics. For example, pyromellitic anhydride with thiirane-POSS reduces curing peak temperatures by 20–30°C compared to unmodified resins, while phthalic anhydride systems show no reaction without additives .
Advanced Research Questions
Q. How can researchers optimize the molar ratio of thiirane-POSS to anhydride hardeners for desired curing kinetics?
Answer: Systematic screening via DSC is critical. For instance, a 0.5:1 hardener-to-thiirane ratio minimizes curing temperature (e.g., from 167.2 J g to 117.2 J g enthalpy in pyromellitic systems) while maintaining crosslinking efficiency. Adjustments should account for hardener reactivity and thiirane’s electron-deficient sulfur moiety .
Q. What mechanisms explain the reduced curing enthalpy in thiirane-modified systems despite improved thermal stability?
Answer: Lower enthalpy values (e.g., 117.2 J g vs. 201.7 J g in unmodified resins) suggest thiirane accelerates curing via catalytic pathways (e.g., nucleophilic attack by anhydride), reducing energy required for crosslinking. Enhanced thermal stability arises from sulfur’s ability to form resilient thioether linkages, as confirmed by FT-IR and TGA .
Q. When encountering conflicting DSC data on thiirane’s catalytic effects, what methodological approaches resolve such contradictions?
Answer: (1) Compare experimental conditions (e.g., hardener type, thiirane concentration). For example, maleic anhydride systems show pronounced thiirane effects, while phthalic anhydride may require higher additive loads. (2) Use statistical tools (e.g., ANOVA) to assess reproducibility. (3) Validate findings with complementary techniques like rheometry to measure gelation times .
Q. How to design experiments to isolate the effects of thiirane functional groups versus silsesquioxane frameworks in composite materials?
Answer: (1) Synthesize control samples with non-thiirane functionalized POSS (e.g., epoxy-POSS). (2) Compare curing kinetics (DSC) and thermal stability (TGA) between thiirane-POSS and epoxy-POSS composites. (3) Use molecular dynamics simulations to model sulfur’s role in crosslinking .
Q. How does the spatial arrangement of thiirane groups on POSS cages influence crosslinking efficiency in epoxy matrices?
Answer: The octahedral POSS structure enables uniform thiirane distribution, promoting simultaneous crosslinking at multiple sites. Steric effects from the silsesquioxane cage may restrict mobility, necessitating higher curing temperatures for bulkier hardeners. Computational modeling (e.g., DFT) can elucidate spatial contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
